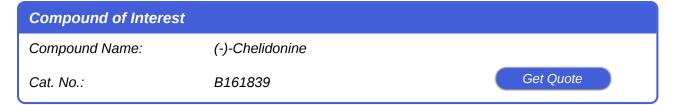


# (-)-Chelidonine: A Technical Guide to Natural Sources and Isolation from Chelidonium majus

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# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the isoquinoline alkaloid (-)-chelidonine, with a primary focus on its principal source, Chelidonium majus (greater celandine). Detailed methodologies for the extraction, isolation, and quantification of (-)-chelidonine are presented to support research and development activities.

## **Natural Sources of (-)-Chelidonine**

(-)-Chelidonine is a prominent benzophenanthridine alkaloid found predominantly in plants of the Papaveraceae family. Chelidonium majus L. is the most significant and widely studied natural source of this compound.[1] The alkaloid is distributed throughout the plant, with varying concentrations in the roots, leaves, stems, and latex.[2][3]

The concentration of **(-)-chelidonine** in Chelidonium majus is influenced by several factors, including the plant's geographical origin, developmental stage (vegetative vs. generative), and the specific plant organ. Generally, the roots are considered the most suitable organ for the extraction of chelidonine, particularly during the generative (flowering) stage. The latex of C. majus contains a significantly higher concentration of total alkaloids compared to other plant parts.[2][3]



# Quantitative Distribution of (-)-Chelidonine in Chelidonium majus

The following tables summarize quantitative data on the content of **(-)-chelidonine** in Chelidonium majus from various studies, highlighting the impact of different extraction methods, plant organs, and geographical locations.

Table 1: Comparison of Extraction Methods for Chelidonine from Chelidonium majus

Extraction Method	Plant Material	Chelidonine Yield (mg/g DW)	Reference
Ultrasonic (Methanol- HCI)	Aerial Parts	Not specified	[4]
Reflux (Methanol)	Aerial Parts	Not specified	[4]
Shaking Incubator (Citric Acid)	Aerial Parts	Not specified	[4]
Ultrasonic (Water- Methanol-HCI)	Aerial Parts	Not specified	[4]

Note: While the study by Anvari et al. (2023) identified ultrasonic and reflux methods as most efficient, specific yield values for each method were not detailed in the provided abstract.

Table 2: Chelidonine Content in Different Organs of Chelidonium majus



Plant Organ	Developmental Stage	Chelidonine Content (mg/g DW)	Reference
Roots	Generative	Higher than leaves	
Leaves	Vegetative	Lower than roots in generative stage	
Roots	Spring	17.807 ± 2.635	[5]
Herb	Spring	1.159 ± 0.147	[5]
Roots	Autumn	2.383 ± 0.283	[5]
Herb	Autumn	1.192 ± 0.119	[5]

Table 3: Chelidonine Content in Chelidonium majus from Different Geographical Locations

Geographical Origin	Plant Material	Chelidonine Content (mg/g DW)	Reference
Northern Iran (Mazandaran)	Not specified	Higher than other Iranian ecotypes	
Northern Iran (Gorgan)	Not specified	Higher than other Iranian ecotypes	
China	Herb	0.73 - 2.34	[6]
Mongolia	Herb	up to 2.87 ± 0.05	[4]

## **Biosynthesis of (-)-Chelidonine**

**(-)-Chelidonine** belongs to the class of isoquinoline alkaloids, which are biosynthesized in plants from the amino acid tyrosine via the shikimate pathway.[7] The pathway involves a series of enzymatic reactions leading to the formation of a key intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to produce various types of isoquinoline alkaloids, including the benzophenanthridine skeleton of chelidonine.





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Caption: Biosynthetic pathway of (-)-chelidonine from tyrosine.

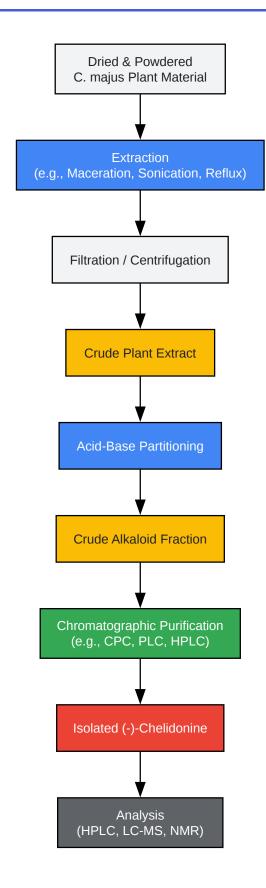
# Experimental Protocols for Isolation from Chelidonium majus

The isolation of **(-)-chelidonine** from C. majus typically involves an initial extraction step to obtain a crude alkaloid mixture, followed by purification techniques to isolate the target compound.

### **General Extraction Workflow**

The following diagram illustrates a general workflow for the extraction and isolation of **(-)- chelidonine**.





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Caption: General workflow for isolating (-)-chelidonine.



### **Detailed Experimental Protocols**

This protocol is adapted from methodologies used for the analytical quantification of chelidonine.[8]

- Sample Preparation: Air-dry and finely mill the plant material (e.g., roots, aerial parts).
- Extraction:
  - Weigh 200 mg of the powdered plant material into a suitable vessel.
  - Add 2.5 mL of an 8:2 mixture of methanol and 0.05 M HCl.
  - Sonciate the mixture in an ultrasonic bath for 15 minutes at ambient temperature.
  - Centrifuge the mixture for 7 minutes at 1500 x g.
  - Collect the supernatant.
  - Repeat the extraction process on the plant residue three more times.
- Sample Finalization:
  - Combine the supernatants from all four extractions.
  - Transfer the combined extract to a 10 mL volumetric flask and bring to volume with the extraction solvent.
  - Filter an aliquot through a 0.45 μm syringe filter prior to HPLC analysis.

This protocol describes a general method for obtaining a crude alkaloid fraction.[6]

- Initial Extraction:
  - Macerate 5 g of powdered plant material with 100 mL of ethanol for 72 hours.
  - Subsequently, extract the mixture in an ultrasonic bath for 5 hours at ambient temperature.
  - Filter the extract and evaporate the solvent under vacuum.



- · Acid-Base Partitioning:
  - Dissolve the residue in 30 mL of 2% sulfuric acid.
  - Defat the acidic aqueous solution by partitioning with diethyl ether (3 x 40 mL). Discard the ether layers.
  - Adjust the pH of the aqueous phase to approximately 8.5 with a suitable base (e.g., ammonium hydroxide).
  - Extract the alkaloids into an organic solvent such as chloroform or a chloroform-methanol mixture.
  - Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

This advanced chromatographic technique allows for the rapid separation of alkaloids.[8]

- Crude Extract Preparation: Obtain a crude alkaloid extract as described in Protocol 2.
- Solvent System Preparation: Prepare a biphasic solvent system composed of chloroform, methanol, and 0.3 M hydrochloric acid.
- FCPC Operation:
  - Equilibrate the FCPC instrument with the prepared solvent system.
  - Dissolve a known amount of the crude extract (e.g., 500 mg) in a suitable volume of the solvent system.
  - Inject the sample into the FCPC system.
  - Operate the FCPC in descending mode.
- Fraction Collection and Analysis:
  - Collect fractions as they elute from the column.



- Analyze the fractions using a suitable analytical method (e.g., UHPSFC, HPLC, TLC) to identify those containing chelidonine.
- Post-Purification:
  - Combine the chelidonine-rich fractions.
  - If necessary, perform an additional purification step (e.g., preparative HPLC) to achieve high purity.

## **Analytical Methods for Quantification**

High-Performance Liquid Chromatography (HPLC) coupled with a UV/VIS or photodiode array detector is the most common method for the quantification of chelidonine. Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has also been shown to be a rapid and effective method for the simultaneous analysis of multiple benzylisoquinoline alkaloids, including chelidonine.[8] For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

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